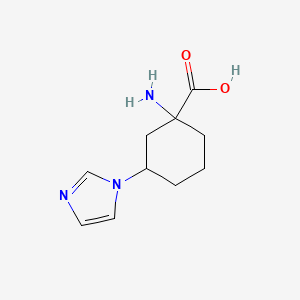
Ethyl 6-amino-5-nitropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-nitropicolinate is a chemical compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group, an amino group at the 6th position, and a nitro group at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-5-nitropicolinate typically involves the nitration of ethyl picolinate followed by reduction and amination steps. One common method includes:
Nitration: Ethyl picolinate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of Ethyl 6-amino-5-nitropicolinate may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-amino-5-nitropicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of substituted picolinates with various functional groups.
Applications De Recherche Scientifique
Ethyl 6-amino-5-nitropicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-amino-5-nitropicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, depending on its structural modifications and functional groups.
Comparaison Avec Des Composés Similaires
Ethyl 6-amino-5-nitropicolinate can be compared with other similar compounds, such as:
Ethyl 5-amino-6-nitropicolinate: Differing only in the position of the amino and nitro groups, this compound may exhibit different reactivity and biological activity.
Methyl 6-amino-5-nitropicolinate: The presence of a methyl ester group instead of an ethyl ester group can influence the compound’s solubility and reactivity.
6-Amino-5-nitropyridine: Lacking the ester group, this compound may have different applications and properties.
Uniqueness: Ethyl 6-amino-5-nitropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9N3O4 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
ethyl 6-amino-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-4-6(11(13)14)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
Clé InChI |
KDCYGDSAUFBDDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


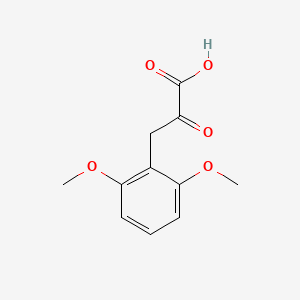
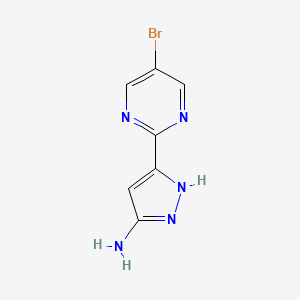

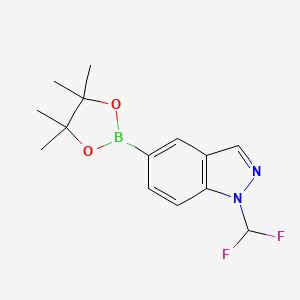
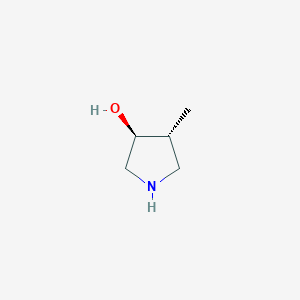
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
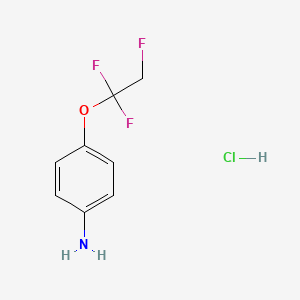
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)

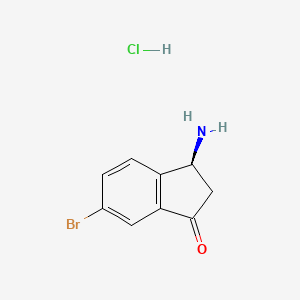

![1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)

